molecular formula C12H14N2O2S B073121 2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide CAS No. 1214-03-5

2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide

Cat. No.: B073121
CAS No.: 1214-03-5
M. Wt: 250.32 g/mol
InChI Key: VJYXVNSBTBWQQU-UHFFFAOYSA-N
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Description

2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a naphthalene ring substituted with an amino group at the 6th position and a dimethylamino group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide typically involves the reaction of 6-amino-1-naphthalenesulfonic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the sulfonamide bond. The reaction conditions usually involve heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new therapeutic drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: Similar structure but lacks the sulfonamide group.

    6-Amino-1-naphthalenesulfonic acid: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-4-aminobenzenesulfonamide: Similar functional groups but different aromatic ring structure.

Uniqueness

2-amino-5-naphthalene-(N,N-dimethyl)sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups on the naphthalene ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-amino-N,N-dimethylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-14(2)17(15,16)12-5-3-4-9-8-10(13)6-7-11(9)12/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXVNSBTBWQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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